molecular formula C10H6ClN5 B11876592 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650637-99-3

4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11876592
CAS No.: 650637-99-3
M. Wt: 231.64 g/mol
InChI Key: LIGOYJXMDOXWGH-UHFFFAOYSA-N
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Description

4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a pyrazole and a pyrimidine ring, with a chlorine atom at the 4-position and a pyridin-2-yl group at the 1-position. The presence of these functional groups contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves the chlorination of the intermediate compound to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted reactions have been explored to enhance reaction efficiency and reduce production time . These methods are particularly useful in scaling up the production for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atom, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival. The compound can bind to the active sites of these enzymes, blocking their activity and leading to cell death. Molecular docking studies have shown that it can interact with proteins such as Bcl2, promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of both the chlorine atom and the pyridin-2-yl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

650637-99-3

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

4-chloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H6ClN5/c11-9-7-5-15-16(10(7)14-6-13-9)8-3-1-2-4-12-8/h1-6H

InChI Key

LIGOYJXMDOXWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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